What is N-3-Hydroxydecanoyl-L-homoserine lactone
What is N-3-Hydroxydecanoyl-L-homoserine lactone
<An In-depth Technical Guide to N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Hydroxydecanoyl-L-homoserine lactone, abbreviated as 3-OH-C10-HSL, is a crucial signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing.[1][2][3] This network enables bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[3] As a member of the N-acyl-homoserine lactone (AHL) family, 3-OH-C10-HSL acts as an autoinducer, diffusing into the environment and interacting with specific intracellular receptors to trigger a cascade of gene regulation once a critical concentration is reached.[2][4] Understanding the technical aspects of 3-OH-C10-HSL is paramount for developing novel strategies to combat bacterial infections and manipulate microbial communities.
Chemical and Physical Properties
3-OH-C10-HSL is an amphipathic molecule, possessing both a hydrophilic homoserine lactone ring and a hydrophobic acyl side chain.[2] This structure is fundamental to its ability to diffuse across bacterial membranes.
| Property | Data | Reference |
| Chemical Formula | C₁₄H₂₅NO₄ | [2][5][6][7] |
| Molecular Weight | 271.4 g/mol | [2][3][5][6][7] |
| CAS Number | 192883-12-8 | [1][3][7] |
| Formal Name | 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-decanamide | [7] |
| Appearance | Solid | [3][6] |
| Solubility | Soluble in Acetonitrile (B52724), DMF, and DMSO | [5][6][7] |
| Storage Conditions | -20°C, airtight, and dry for long-term stability (stable for at least 2 years) | [1][3][5] |
Biological Role and Signaling Pathway
Function in Quorum Sensing
3-OH-C10-HSL is a key signaling molecule in the quorum-sensing circuits of various Gram-negative bacteria, including species of Pseudomonas and Burkholderia.[7][8][9] It is synthesized by enzymes homologous to LuxI and, upon reaching a threshold concentration, binds to its cognate intracellular receptor, a transcriptional regulator of the LuxR family.[4][10][11] This binding event typically induces a conformational change in the LuxR-type protein, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes.[10][12] This interaction activates the transcription of genes responsible for a variety of collective behaviors.
Generalized 3-OH-C10-HSL Signaling Pathway
The signaling cascade initiated by 3-OH-C10-HSL is a cornerstone of bacterial coordination. The process, from synthesis to gene activation, allows for a synchronized response to changes in population density.
Caption: Generalized signaling pathway of N-3-Hydroxydecanoyl-L-homoserine lactone in quorum sensing.
Quantitative Aspects of 3-OH-C10-HSL Activity
The efficacy of 3-OH-C10-HSL in activating its corresponding signaling pathway is concentration-dependent. While specific binding affinities and effective concentrations can vary between different bacterial species and their specific LuxR-type receptors, some quantitative data has been reported.
| Parameter | Value | Context | Reference |
| EC₅₀ | 0.6 µM | Activation of SdiA, a LuxR homolog in S. enterica | [5][6] |
Experimental Protocols
Precise and reproducible experimental methods are critical for studying 3-OH-C10-HSL and its role in quorum sensing. Below are outlines of key protocols.
Extraction of 3-OH-C10-HSL from Bacterial Cultures
This protocol describes a general method for isolating AHLs from bacterial supernatant.
-
Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase, when AHL production is maximal).
-
Cell Removal: Pellet the bacterial cells by centrifugation.
-
Supernatant Collection: Carefully decant the cell-free supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of an appropriate organic solvent, such as acidified ethyl acetate. This should be repeated 2-3 times to ensure complete extraction.
-
Drying: Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile or methanol) for subsequent analysis.
Detection and Quantification of 3-OH-C10-HSL
Several methods can be employed for the detection and quantification of 3-OH-C10-HSL.
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted sample onto a C18 reversed-phase TLC plate.[8]
-
Develop the plate in a methanol:water solvent system (e.g., 70:30 vol/vol).[8]
-
After drying, overlay the plate with a reporter strain that produces a visible pigment (e.g., Chromobacterium violaceum CV026) or expresses a reporter gene (e.g., Agrobacterium tumefaciens NTL4 with a lacZ reporter) in response to AHLs.[8]
-
Incubate the plate and observe for the appearance of colored spots, indicating the presence of AHLs.[8] The location and intensity of the spots can be compared to synthetic standards.
-
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Inject the reconstituted extract into an HPLC system coupled with a mass spectrometer.
-
Separate the components of the extract using a reversed-phase column and a suitable gradient of solvents (e.g., water and acetonitrile with formic acid).
-
Detect the m/z of the eluting compounds. For 3-OH-C10-HSL, the parent ion [M+H]⁺ is approximately m/z 272.[13]
-
Confirm the identity of the molecule through tandem mass spectrometry (MS/MS) by comparing the fragmentation pattern to that of a synthetic standard.[8]
-
Bioassays for 3-OH-C10-HSL Activity
Bioassays are essential for determining the biological activity of 3-OH-C10-HSL.
-
Whole-Cell Biosensor Assay:
-
Prepare agar (B569324) plates containing a suitable growth medium.
-
Spread a lawn of a reporter bacterial strain (e.g., A. tumefaciens A136) on the plates.[14]
-
Apply a known amount of the 3-OH-C10-HSL sample (or extract) to a sterile filter paper disc and place it on the bacterial lawn.[14]
-
Incubate the plates and measure the diameter of the colored halo or the zone of reporter gene expression around the disc.[14]
-
-
Cell-Free Biosensor Assay:
-
Prepare a cell-free lysate from a biosensor strain that expresses a reporter enzyme (e.g., β-galactosidase) in response to AHLs.[15]
-
In a microplate, combine the cell-free lysate with the 3-OH-C10-HSL sample.[16]
-
Add a chromogenic or luminescent substrate for the reporter enzyme.[15][16]
-
Measure the resulting color change or light emission using a plate reader. This method is often faster and more sensitive than whole-cell assays.[15]
-
Experimental Workflow for Detection and Quantification
The following diagram illustrates a typical workflow for the analysis of 3-OH-C10-HSL from a bacterial sample.
Caption: A standard experimental workflow for the detection and quantification of 3-OH-C10-HSL.
Conclusion
N-3-Hydroxydecanoyl-L-homoserine lactone is a pivotal molecule in bacterial quorum sensing, with significant implications for pathogenesis and microbial ecology. A thorough understanding of its chemical properties, biological functions, and the experimental methodologies used to study it is essential for researchers in microbiology, drug discovery, and biotechnology. The protocols and data presented in this guide provide a solid foundation for further investigation into this fascinating area of cell-to-cell communication.
References
- 1. N-(3-Hydroxydecanoyl)-L-homoserine lactone - CAS-Number 192883-12-8 - Order from Chemodex [chemodex.com]
- 2. “In-Group” Communication in Marine Vibrio: A Review of N-Acyl Homoserine Lactones-Driven Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-3-hydroxydecanoyl-L-Homoserine lactone (OH-C10-HSL) [myskinrecipes.com]
- 4. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]
- 5. N-3-hydroxydecanoyl-DL-Homoserine lactone|Cas# 929222-14-0 [glpbio.cn]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-3-hydroxydecanoyl-L-Homoserine lactone - Applications - CAT N°: 9001147 [bertin-bioreagent.com]
- 10. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
